molecular formula C7H9Cl2F3N2 B1430826 (R)-2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine dihydrochloride CAS No. 1334509-87-3

(R)-2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine dihydrochloride

Cat. No.: B1430826
CAS No.: 1334509-87-3
M. Wt: 249.06 g/mol
InChI Key: FRNNRJQVLJOGHV-QYCVXMPOSA-N
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Description

(R)-2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine dihydrochloride (CAS: 1334509-87-3) is a chiral amine derivative featuring a pyridin-2-yl substituent and a trifluoromethyl group. Its molecular formula is C₇H₉Cl₂F₃N₂, with a molecular weight of 249.06 g/mol . The compound exists as a dihydrochloride salt, enhancing its solubility in polar solvents compared to its free base form. It is commonly used in pharmaceutical research, particularly in the development of enzyme inhibitors and receptor-targeted therapies due to the pyridine ring’s electron-withdrawing properties and the trifluoromethyl group’s metabolic stability .

Properties

IUPAC Name

(1R)-2,2,2-trifluoro-1-pyridin-2-ylethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2.2ClH/c8-7(9,10)6(11)5-3-1-2-4-12-5;;/h1-4,6H,11H2;2*1H/t6-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNNRJQVLJOGHV-QYCVXMPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C(F)(F)F)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)[C@H](C(F)(F)F)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine dihydrochloride is a fluorinated amine compound with potential biological applications. Its unique structure, featuring a trifluoromethyl group and a pyridine ring, suggests possible interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H7F3N2·2HCl
  • Molecular Weight : 176.139 g/mol
  • CAS Number : 1334509-87-3
  • Physical Appearance : Pale-yellow to yellow-brown solid

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound is known to act as an inhibitor for certain enzymes involved in metabolic pathways.

Target Enzymes:

  • Dihydroorotate Dehydrogenase (DHODH) :
    • This enzyme is crucial in the pyrimidine biosynthesis pathway and has been validated as a target for antimalarial drugs. Inhibitors of DHODH have shown promise in treating malaria by disrupting the lifecycle of Plasmodium species .

Antimalarial Activity

Recent studies have highlighted the potential of compounds similar to this compound in inhibiting P. falciparum:

  • IC50 Values : Compounds targeting DHODH have demonstrated IC50 values less than 0.03 μM against both P. falciparum and P. vivax, indicating high potency .

Case Studies

  • Clinical Trials : A compound structurally related to (R)-2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine was evaluated in Phase II clinical trials for its efficacy against malaria. Results showed that it could provide single-dose cures for P. falciparum infections .
  • In Vivo Studies : In SCID mouse models infected with P. falciparum, the compound exhibited significant efficacy compared to traditional treatments, supporting its potential as a new therapeutic agent .

Data Summary

Study TypeTargetIC50 ValueEfficacy
In VitroDHODH< 0.03 μMHigh potency against malaria
Clinical TrialsMalariaNot specifiedSingle-dose cures observed
In VivoSCID MiceNot specifiedSignificant reduction in parasitemia

Scientific Research Applications

Medicinal Chemistry

(R)-2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine dihydrochloride has been utilized in the synthesis of novel derivatives with potential therapeutic effects. Notably, it has been explored for its anti-fibrotic properties:

CompoundActivityReference
2-(Pyridin-2-yl)pyrimidine derivativesAnti-fibrotic activities superior to Pirfenidone

These derivatives were evaluated for their efficacy in inhibiting fibrosis-related pathways, demonstrating that modifications to the pyridine structure can enhance biological activity.

Neuropharmacology

The compound has shown potential in modulating neurotransmitter systems. Studies suggest that it may act as an inhibitor for certain enzymes or receptors involved in neuroprotective pathways:

MechanismTargetEffect
InhibitionEnzymes related to neurotransmitter metabolismPotential neuroprotective effects

This suggests its application in developing treatments for neurodegenerative diseases.

Case Study 1: Anti-Fibrotic Activity Evaluation

A series of novel compounds derived from this compound were synthesized and evaluated for anti-fibrotic activity. Fourteen derivatives exhibited better efficacy than established treatments like Pirfenidone. The study highlighted the importance of structural modifications in enhancing biological properties .

Case Study 2: Neuroprotective Effects

Research focusing on similar compounds revealed their ability to interact with neurotransmitter receptors. Preliminary data indicated that these interactions could lead to significant neuroprotective outcomes, suggesting a pathway for developing new therapies targeting central nervous system disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyridine Derivatives

(a) Pyridin-3-yl vs. Pyridin-2-yl Substitution
  • 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride (CAS: 1187929-38-9):
    • Molecular Formula : C₇H₈ClF₃N₂
    • Key Difference : Pyridin-3-yl substitution alters electronic distribution and steric interactions.
    • Impact : Reduced binding affinity in kinase inhibition assays compared to pyridin-2-yl analogs due to differences in hydrogen bonding and π-stacking .
(b) Trifluoromethylpyridine Derivatives
  • (R)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine dihydrochloride (CAS: 2061996-68-5):
    • Molecular Formula : C₈H₁₀Cl₂F₃N₂
    • Key Difference : A trifluoromethyl group at the 5-position of the pyridine ring.
    • Impact : Increased lipophilicity (logP ~1.8 vs. ~1.2 for the parent compound) enhances membrane permeability but may reduce aqueous solubility .

Aromatic Ring Modifications

(a) Phenyl vs. Pyridin-2-yl Substitution
  • (R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride (CAS: 1391469-75-2):
    • Molecular Formula : C₉H₈ClF₆N
    • Key Difference : Replacement of pyridin-2-yl with a 3-(trifluoromethyl)phenyl group.
    • Impact : Higher molecular weight (279.61 g/mol) and logP (2.5) suggest improved bioavailability but reduced selectivity in receptor binding due to bulkier aromatic substitution .
(b) Chlorophenyl Derivatives
  • (R)-2,2,2-Trifluoro-1-(4-chlorophenyl)ethylamine hydrochloride (CAS: 1213074-03-3): Molecular Formula: C₈H₇ClF₃N Key Difference: Chlorine substitution at the para position of the phenyl ring.

Stereochemical and Salt Form Variations

(a) Enantiomeric Differences
  • (S)-2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride (CAS: 336105-46-5): Key Difference: (S)-enantiomer configuration. Impact: Lower activity in chiral-selective biological targets (e.g., monoamine oxidase inhibitors) compared to the (R)-isomer .
(b) Hydrochloride vs. Dihydrochloride Salts
  • 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine hydrochloride (CAS: 1187929-38-9):
    • Molecular Formula : C₇H₈ClF₃N₂
    • Key Difference : Single HCl salt vs. dihydrochloride.
    • Impact : Dihydrochloride forms exhibit higher solubility in water (>50 mg/mL vs. ~30 mg/mL for hydrochloride) but may require adjusted stoichiometry in synthetic protocols .

Key Research Findings

  • Stereochemistry : The (R)-configuration in pyridin-2-yl derivatives shows 10–20× higher activity in serotonin receptor binding assays compared to (S)-isomers .
  • Salt Forms : Dihydrochloride salts improve bioavailability by 40% in rodent models compared to free bases .
  • Metabolic Stability : Trifluoromethylpyridine derivatives exhibit longer half-lives (t₁/₂ >6 hours) than phenyl analogs (t₁/₂ ~3 hours) due to resistance to oxidative metabolism .

Preparation Methods

Synthetic Routes and Key Reaction Steps

The synthesis of (R)-2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine dihydrochloride typically involves the following key steps:

  • Starting Materials : The synthesis begins with pyridin-2-yl derivatives and trifluoromethyl-containing precursors such as trifluoroacetaldehyde or trifluoromethylated cyanohydrins.

  • Reductive Amination of Cyanohydrins : A prominent method involves the reductive amination of cyanohydrins derived from trifluoromethyl ketones with pyridin-2-yl-methylamine. This step introduces the amine functionality with stereochemical control.

  • Use of Reducing Agents : Sodium cyanoborohydride (NaBH3CN) is commonly employed as a mild reducing agent to facilitate reductive amination under mild conditions, often in alcoholic solvents such as methanol to promote solubility and reaction efficiency.

  • Basic Reaction Medium : The reaction medium is often rendered basic by adding tertiary amines like 1,4-diazabicyclo[2.2.2]octane (DABCO), which helps in stabilizing intermediates and enhancing selectivity.

  • Temperature Control : Reactions are typically carried out at room temperature to preserve stereochemical integrity and minimize side reactions.

  • Purification : The crude product is purified by chromatographic techniques and converted to the dihydrochloride salt by treatment with hydrochloric acid to improve stability and handling.

Detailed Reaction Conditions and Mechanistic Insights

Step Reagents/Conditions Purpose/Outcome
Cyanohydrin formation Trifluoromethyl ketone + cyanide source Formation of trifluoromethyl cyanohydrin intermediate
Reductive amination Pyridin-2-yl-methylamine, NaBH3CN, DABCO, MeOH, r.t. Conversion of cyanohydrin to chiral amine with (R)-configuration
Salt formation HCl in suitable solvent Formation of dihydrochloride salt for stability
Purification Chromatography (silica gel), recrystallization Isolation of pure enantiomer
  • The reductive amination step is crucial for establishing the chiral center. The use of sodium cyanoborohydride allows selective reduction of the imine intermediate formed between the cyanohydrin and the amine without over-reduction or racemization.

  • The addition of iron sulfate (FeSO4·7H2O) has been reported to suppress side reactions involving cyanide ions, improving yield and purity.

  • The reaction medium is often diluted with dichloromethane and water to facilitate phase separation and product isolation.

Industrial Scale Considerations

  • Scale-Up : Industrial production adapts laboratory protocols by optimizing reaction parameters such as temperature, solvent volumes, and reagent concentrations to maximize yield and reduce cost.

  • Continuous Flow Reactors : For large-scale synthesis, continuous flow technology may be employed to enhance reaction control, safety (especially with cyanide intermediates), and reproducibility.

  • Automated Systems : Automation can maintain consistent reaction times and conditions, critical for stereochemical fidelity.

  • Environmental and Safety Measures : Handling of cyanide-containing intermediates and trifluoromethyl reagents requires strict safety protocols and waste management.

Comparative Summary of Preparation Methods

Method Advantages Disadvantages Typical Yield (%) Enantiomeric Excess (ee)
Reductive amination of cyanohydrins with NaBH3CN Mild conditions, good stereocontrol Use of toxic cyanide intermediates 50-70 >95%
Palladium-catalyzed hydroamination (related pyridin-4-yl analogs) High conversion efficiency Requires expensive catalysts ~88 (related compound) High
Metal-catalyzed cross-coupling (for analog synthesis) Versatile for substituent variation Multi-step, catalyst-sensitive Variable High

Research Findings and Optimization Strategies

  • Stereoselectivity : The choice of amine and reaction conditions directly influences the stereochemical outcome. Use of chiral auxiliaries or catalysts can enhance enantioselectivity.

  • Reaction Medium : Methanolic media with tertiary amine bases promote smooth reductive amination and reduce side reactions.

  • Additives : Iron salts and other metal ions can suppress cyanide-related side reactions, improving yield and purity.

  • Purification : Chromatographic purification followed by salt formation ensures isolation of the pure (R)-enantiomer in dihydrochloride form, which is more stable and easier to handle.

Representative Reaction Scheme (Conceptual)

  • Formation of trifluoromethyl cyanohydrin intermediate from trifluoroacetaldehyde or trifluoromethyl ketone.

  • Reductive amination with pyridin-2-yl-methylamine in the presence of sodium cyanoborohydride and DABCO in methanol at room temperature.

  • Work-up involving aqueous extraction, phase separation, and purification by chromatography.

  • Conversion of free amine to dihydrochloride salt by treatment with HCl.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing (R)-2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine dihydrochloride?

  • Methodological Answer : A reductive amination approach is commonly employed. For example, trifluoroacetylpyridine derivatives can react with ammonia or ammonium acetate in the presence of a reducing agent like sodium triacetoxyborohydride (NaHB(OAc)₃) to form the amine intermediate. Subsequent dihydrochloride salt formation is achieved via HCl gas or aqueous HCl . Chiral resolution of the (R)-enantiomer may require enzymatic methods or chiral chromatography using polysaccharide-based columns (e.g., Chiralpak® AD-H) .

Q. How can the enantiomeric purity of this compound be validated?

  • Methodological Answer : Chiral HPLC or SFC (supercritical fluid chromatography) with a cellulose- or amylose-derived stationary phase (e.g., Lux® Cellulose-2) is recommended. Compare retention times with racemic mixtures or use circular dichroism (CD) spectroscopy to confirm optical activity. Reference standards for related fluorinated pyridyl ethanamines suggest a mobile phase of hexane/isopropanol with trifluoroacetic acid as a modifier .

Q. What analytical techniques are suitable for structural characterization?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX software (e.g., SHELXL) for crystal structure refinement. Anisotropic displacement parameters and hydrogen bonding networks can resolve stereochemical ambiguities .
  • NMR : ¹⁹F NMR is critical for confirming trifluoromethyl group integrity. Compare δ values with structurally analogous compounds (e.g., 2,2,2-trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride ).

Q. How should hygroscopicity be managed during storage?

  • Methodological Answer : Store under inert gas (argon or nitrogen) in sealed, desiccated containers. Dynamic vapor sorption (DVS) studies on related hydrochloride salts indicate stability at <30% relative humidity. Use Karl Fischer titration to monitor residual moisture .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., ¹H NMR shifts) be resolved?

  • Methodological Answer : Discrepancies may arise from solvent polarity or salt form. Cross-validate with computational methods:

  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) and simulate NMR spectra (GIAO method). Compare with experimental data to identify proton environments influenced by the pyridyl ring’s electron-withdrawing effects .
  • X-ray powder diffraction (XRPD) : Confirm polymorphic consistency between batches .

Q. What strategies optimize the yield of the trifluoroethylamine moiety during synthesis?

  • Methodological Answer :

  • Temperature control : Maintain reaction temperatures below −10°C during trifluoroacetylpyridine condensation to minimize racemization .
  • Catalytic additives : Use scandium triflate (Sc(OTf)₃) to enhance imine formation kinetics, as demonstrated for analogous trifluoromethylated amines .

Q. How can impurity profiles be systematically analyzed?

  • Methodological Answer :

  • HPLC-MS : Use a C18 column (e.g., Agilent Zorbax SB) with a gradient of acetonitrile/0.1% formic acid. Monitor for byproducts like N-methylated derivatives or pyridyl ketones (e.g., phenyl(pyridin-2-yl)methanone ).
  • Reference standards : Compare retention times with cataloged impurities (e.g., ACI 041403: dihydrochloride with methoxy-substituted pyridyl groups ).

Q. What computational tools predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina with force fields parameterized for fluorine atoms. The trifluoromethyl group’s electronegativity may influence binding affinity in enzyme active sites (e.g., monoamine oxidases ).
  • MD simulations : Analyze stability of the protonated amine in aqueous environments using AMBER or CHARMM .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine dihydrochloride
Reactant of Route 2
(R)-2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine dihydrochloride

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